molecular formula C19H16Cl2N4O2S B143887 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole CAS No. 160384-37-2

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole

Cat. No.: B143887
CAS No.: 160384-37-2
M. Wt: 435.3 g/mol
InChI Key: IFRDFNTZAHTRLG-AATRIKPKSA-N
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Description

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole is a useful research compound. Its molecular formula is C19H16Cl2N4O2S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-Dealkylation and Metabolism of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the compound , are known for their clinical application in treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites are primarily biotransformed by CYP2D6-dependent oxidation and are known for their variety of serotonin receptor-related effects. The distribution and metabolism of these metabolites are significant in understanding the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

Lurasidone: A Novel Benzisothiazole Antipsychotic

Lurasidone is a novel benzisothiazole antipsychotic drug with a unique pharmacodynamic profile. It is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It presents a low risk of inducing weight gain, metabolic or cardiac abnormalities, but its risk of akathisia may exceed that of other modern antipsychotics. Further testing is needed to fully understand its long-term effects in schizophrenia and bipolar disorder (Pompili et al., 2018).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a part of the compound's structure, hold significant therapeutic potential. They exhibit a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Particularly, the 2-arylbenzothiazole moiety is under development for cancer treatment. The structural simplicity and ease of synthesis of benzothiazoles offer vast potential for the development of new therapeutic agents (Kamal et al., 2015).

Oral Ziprasidone in Bipolar Disorders

Ziprasidone, another benzisothiazolyl piperazine derivative, shows effectiveness in treating manic and mixed episodes in bipolar disorder. It is known for its high-affinity antagonism for certain receptors and inhibition of reuptake for serotonin and norepinephrine. The evidence suggests its valid efficacy and remarkable safety when administered alone or in combination with other treatments for bipolar disorder (Sacchetti et al., 2011).

Properties

IUPAC Name

3-[4-[(E)-2-(2,5-dichloro-4-nitrophenyl)ethenyl]piperazin-1-yl]-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDFNTZAHTRLG-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C/C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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